

10-Hydroxyscandine: A Technical Overview of its Chemical Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Hydroxyscandine**

Cat. No.: **B1155811**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyscandine is a naturally occurring alkaloid compound. This technical guide provides a comprehensive overview of its chemical structure, based on available spectroscopic data. Due to the limited publicly available research, this document summarizes the foundational chemical information and outlines the methodologies typically employed for the structural elucidation of such compounds. At present, detailed experimental protocols for its synthesis, specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and its engagement in biological signaling pathways have not been extensively reported in scientific literature.

Introduction

10-Hydroxyscandine is classified as an alkaloid, a class of naturally occurring organic compounds that predominantly contain basic nitrogen atoms. The structural determination of such complex natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure and Properties

The fundamental chemical properties of **10-Hydroxyscandine** have been established and are summarized in the table below.

Property	Value	Source
Chemical Formula	$C_{21}H_{22}N_2O_4$	[1]
Molecular Weight	366.417 g/mol	[1]
CAS Number	119188-47-5	[1]
Type of Compound	Alkaloid	[1]

Structure:

While a definitive 2D or 3D structural image is not readily available in the searched literature, the chemical formula provides the elemental composition of the molecule. The structural elucidation would be definitively confirmed through detailed 2D NMR experiments and high-resolution mass spectrometry.

Methodologies for Structural Elucidation

The characterization of a novel or known compound like **10-Hydroxyscandine** follows a well-established analytical workflow. This section details the standard experimental protocols used for determining the chemical structure of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

- Sample Preparation: A sample of **10-Hydroxyscandine** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $MeOD$). The choice of solvent is critical to avoid interfering signals from the solvent itself.
- 1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments and their integrations (relative numbers of protons). Chemical shifts (δ) provide information about the electronic environment of the protons, while coupling constants (J) reveal connectivity between neighboring protons.

- ^{13}C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is obtained to determine the number of unique carbon environments. The chemical shift of each carbon indicates its functional group type (e.g., alkyl, alkene, aromatic, carbonyl).
- 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is crucial for assembling the molecular structure:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of a compound and offers valuable information about its structure through fragmentation analysis.

Experimental Protocol:

- Ionization: The **10-Hydroxyscandine** sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that is well-suited for keeping the molecule intact.
- Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments.

- Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of **10-Hydroxyscandine** is isolated, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides significant clues about the different structural motifs within the molecule.

Signaling Pathways and Biological Activity

A comprehensive search of scientific databases did not yield specific information regarding the signaling pathways in which **10-Hydroxyscandine** may be involved or detailed quantitative data on its biological activities. As an alkaloid, it is plausible that it could exhibit a range of pharmacological effects, but further research is required to identify its specific molecular targets and mechanism of action.

Due to the lack of data on its interactions with biological systems, a diagram of its signaling pathway cannot be generated at this time.

Conclusion

10-Hydroxyscandine is a natural alkaloid with a defined chemical formula and molecular weight. Its complete structural elucidation and characterization of its biological functions require further in-depth investigation. The experimental protocols outlined in this guide provide a standard framework for researchers to undertake such studies. The absence of detailed spectroscopic data and biological activity information in the current literature highlights a knowledge gap and an opportunity for future research in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0001860) [hmdb.ca]

- To cite this document: BenchChem. [10-Hydroxyscandine: A Technical Overview of its Chemical Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1155811#what-is-the-chemical-structure-of-10-hydroxyscandine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com